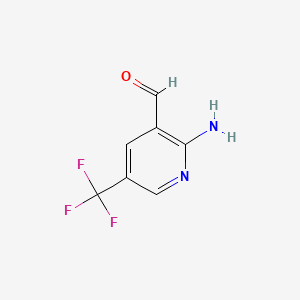

2-Amino-5-(trifluoromethyl)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

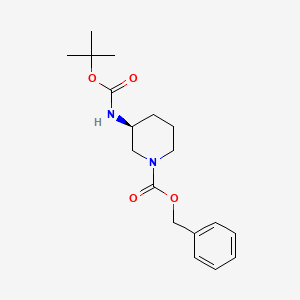

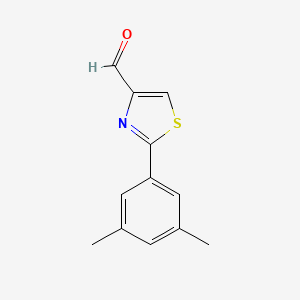

2-Amino-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H5F3N2O . It has a molecular weight of 190.12 . The compound is solid in form .

Physical And Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C7H5F3N2O and it has a molecular weight of 190.12 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the web search results.Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

2-Amino-5-(trifluoromethyl)nicotinaldehyde is related to the field of l-amino acid dehydrogenases, enzymes catalyzing the oxidative deamination of l-amino acids to 2-oxoacids. These enzymes, using nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as cofactors, are crucial in synthesizing amino acids for pharmaceutical peptides, herbicides, insecticides, biosensors, diagnostic kits, and coenzyme regeneration systems for industrial processes. The recent discovery of l-aspartate dehydrogenase (l-AspDH) and its catalytic properties and physiological roles offer significant biotechnological applications due to its high catalytic properties at room temperature, positioning it as a potential industrial biocatalyst (Li, Ogola, & Sawa, 2011).

Analytical Applications

In analytical chemistry, 2-Amino-5-(trifluoromethyl)nicotinaldehyde is linked with the study of nitisinone (NTBC), initially a triketone herbicide. While NTBC's herbicidal properties and environmental impact limited its use in agriculture, it became essential in treating hepatorenal tyrosinemia. The study of NTBC's stability, degradation pathways, and degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) using LC-MS/MS techniques contributes to understanding the risks and benefits of its medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Biochemical Applications

The ninhydrin reaction, involving primary amino groups forming Ruhemann's purple (RP), is significant in analyzing amino acids, peptides, and proteins across various disciplines. This reaction, crucial in agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, forms a soluble chromophore with primary amines, peptides, proteins, and even ammonia, making it indispensable in analytical and biochemistry fields (Friedman, 2004).

Biomedical Applications

Research has explored the use of amino acids and their derivatives in biomedical fields. Highly branched polymers based on poly(amino acid)s, owing to their biocompatibility, biodegradability, and metabolizable properties, have shown promise in gene and drug delivery systems and as antiviral compounds. The majority of research in this area focuses on poly(L-lysine) and poly(L-glutamic acid), highlighting their potential in non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear suitable personal protective equipment while handling this compound .

Eigenschaften

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLESVRCYJLFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(trifluoromethyl)nicotinaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)